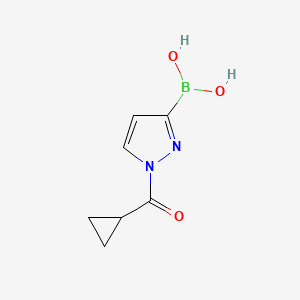![molecular formula C17H17NO2 B13693912 7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13693912.png)
7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a chemical compound belonging to the class of benzazepines. Benzazepines are heterocyclic compounds that contain a seven-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a benzyloxy group at the 7th position and a ketone group at the 2nd position of the azepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(2’-bromophenyl)ethynylaniline with a palladium catalyst can lead to the formation of the desired benzazepine structure . Another method involves the photolysis of aryl azides to generate nitrenes, which then undergo ring expansion to form azepinones .
Industrial Production Methods
Industrial production of this compound may involve continuous flow techniques to optimize reaction conditions and improve yields. Continuous flow photolysis of aryl azides, for example, allows for precise control of reaction parameters and efficient production of azepinones .
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzazepine derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets. For instance, benzazepine derivatives are known to affect voltage-dependent sodium channels, altering sodium currents and thereby influencing neuronal activity . This mechanism is relevant in the context of anticonvulsant and antidepressant effects.
Comparación Con Compuestos Similares
Similar Compounds
5H-dibenzo[b,f]azepine: A related compound with a similar benzazepine structure.
10-arylated dibenzo[b,f]azepines: These compounds have aryl groups at the 10th position and share similar synthetic routes.
Uniqueness
7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is unique due to the presence of the benzyloxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzazepine derivatives and contributes to its specific applications in research and industry.
Propiedades
IUPAC Name |
7-phenylmethoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17-8-4-7-14-11-15(9-10-16(14)18-17)20-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKRYVXCOWSIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)NC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one](/img/structure/B13693829.png)
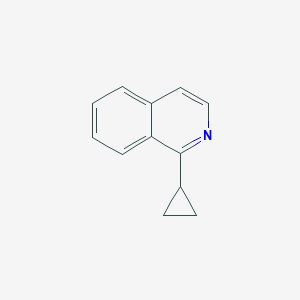
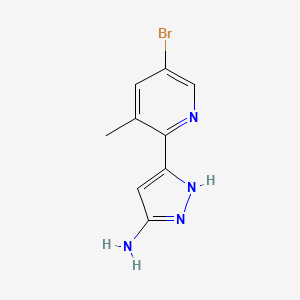
![(1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol](/img/structure/B13693843.png)

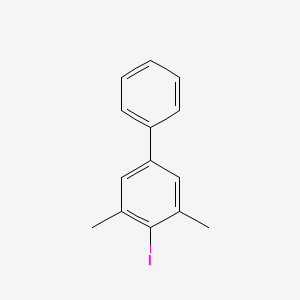

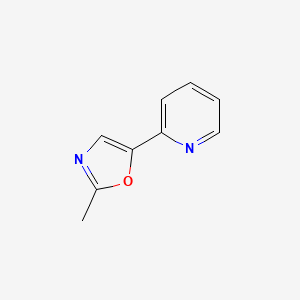



![4-bromo-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13693893.png)
